molecular formula C13H13N5O B11798978 2-(2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)ethanamine

2-(2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)ethanamine

Cat. No.: B11798978
M. Wt: 255.28 g/mol
InChI Key: JFKOFMOHPLCBPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1H-pyrrole core substituted with a 1,2,4-oxadiazole ring bearing a pyridin-2-yl group at position 2. Its structural complexity makes it a candidate for pharmacological studies, particularly in targeting neurological or metabolic pathways, though direct biological data are absent in the provided evidence.

Properties

Molecular Formula

C13H13N5O

Molecular Weight

255.28 g/mol

IUPAC Name

2-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrol-1-yl]ethanamine

InChI

InChI=1S/C13H13N5O/c14-6-9-18-8-3-5-11(18)13-16-12(17-19-13)10-4-1-2-7-15-10/h1-5,7-8H,6,9,14H2

InChI Key

JFKOFMOHPLCBPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=N2)C3=CC=CN3CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)ethanamine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted derivatives .

Scientific Research Applications

2-(2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)ethanamine involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Heterocyclic Diversity

The target compound’s uniqueness lies in its 1H-pyrrole-1,2,4-oxadiazole hybrid scaffold . Key structural analogs and their differences are summarized below:

Table 1: Structural Comparison of Heterocyclic Derivatives
Compound Name Core Structure Heterocyclic Components Pyridine Position Key Substituents Salt Form Purity (%) Reference
2-(2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)ethanamine Pyrrole-oxadiazole hybrid 1H-pyrrole + 1,2,4-oxadiazole Pyridin-2-yl Ethanamine Not specified N/A
QZ-4929: (2-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl)amine Ethylamine-oxadiazole 1,2,4-oxadiazole Pyridin-3-yl Ethylamine Trifluoroacetate 95
1-(3-Pyridin-3-ylisoxazol-5-yl)methanamine Isoxazole Isoxazole Pyridin-3-yl Methanamine Dihydrochloride N/A
LP: 2-(piperazin-1-yl)-N-(1-(pyridin-2-yl)ethylidene)ethanamine Piperazine-imine Piperazine + imine Pyridin-2-yl Piperazinyl-ethylamine None N/A

Key Observations :

  • Heterocyclic Core : The target compound’s pyrrole-oxadiazole hybrid distinguishes it from simpler oxadiazole-ethylamine (QZ-4929) or isoxazole derivatives (). The pyrrole ring may enhance π-π stacking interactions compared to ethyl or methanamine chains .
  • Pyridine Position : The pyridin-2-yl group in the target compound contrasts with pyridin-3-yl in QZ-4929 and other analogs. This positional isomerism could influence binding affinity in biological targets due to differences in hydrogen-bonding geometry .
  • Salt Forms : Hydrochloride or trifluoroacetate salts (e.g., QZ-4929) improve solubility and stability, whereas the target compound’s unspecified salt form may limit direct pharmacological comparisons .

Biological Activity

The compound 2-(2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)ethanamine (CAS No. 1435804-55-9) is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of the compound is C9H12Cl2N4OC_9H_{12}Cl_2N_4O, with a molecular weight of 263.12 g/mol. It is typically encountered in its dihydrochloride salt form, which enhances its solubility in aqueous environments, making it suitable for biological assays.

Biological Activity Overview

Compounds containing the 1,2,4-oxadiazole moiety have been extensively studied for their pharmacological properties. This specific compound exhibits a range of biological activities:

  • Antimicrobial Activity : Research indicates that oxadiazole derivatives can exhibit significant antimicrobial properties against various pathogens. For instance, compounds similar to this one have demonstrated efficacy against Gram-positive and Gram-negative bacteria as well as fungi .
  • Anticancer Potential : The oxadiazole scaffold has been linked to anticancer activity. Some derivatives have shown inhibitory effects on cancer cell lines with IC50 values indicating moderate to high potency .
  • Anti-inflammatory Effects : Compounds with the oxadiazole structure have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process .

The biological activity of 2-(2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)ethanamine may be attributed to several mechanisms:

  • Enzyme Inhibition : Many oxadiazole derivatives act as inhibitors of key enzymes involved in disease processes. For instance, they can inhibit histone deacetylases (HDACs), which play a role in cancer progression and inflammation .
  • Receptor Modulation : Some studies suggest that these compounds may interact with various receptors in the body, influencing cellular signaling pathways that regulate cell growth and apoptosis .
  • Oxidative Stress Reduction : The antioxidant properties of certain oxadiazole derivatives contribute to their protective effects against oxidative stress-related damage in cells .

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Antimicrobial Studies : A study reported that derivatives containing the oxadiazole moiety exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with some compounds showing MIC values as low as 0.5 µg/mL .
  • Anticancer Activity : In vitro testing revealed that an analog of this compound showed potent activity against several human cancer cell lines, including breast and lung cancers, with IC50 values ranging from 10 to 30 µM .
  • Anti-inflammatory Effects : Another study demonstrated that a related oxadiazole derivative significantly reduced inflammation markers in a murine model of arthritis, suggesting potential therapeutic applications in inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInhibitory effects on various cancer cell lines
Anti-inflammatoryReduced inflammation markers

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)ethanamine, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of precursors like pyridine-2-carboxylic acid derivatives with hydroxylamine to form the 1,2,4-oxadiazole ring. Subsequent coupling with pyrrole derivatives via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) introduces the ethanamine moiety. Key intermediates are characterized using ¹H/¹³C NMR , FT-IR (to confirm oxadiazole C=N and C-O-C stretches), and mass spectrometry for molecular weight validation. Purity is assessed via HPLC with UV detection at 254 nm .

Q. What spectroscopic and chromatographic techniques are essential for verifying the compound’s structural integrity?

  • Methodological Answer :

  • NMR : ¹H NMR identifies pyrrole protons (δ 6.5–7.2 ppm) and oxadiazole-linked pyridine protons (δ 8.0–8.5 ppm). ¹³C NMR confirms the oxadiazole ring (C=N at ~165–170 ppm).
  • IR : Peaks at 1600–1650 cm⁻¹ (C=N stretch) and 950–980 cm⁻¹ (C-O-C in oxadiazole).
  • HPLC-MS : Quantifies purity (>95%) and detects degradation products under stressed conditions (e.g., thermal or oxidative stress).
  • Elemental Analysis : Validates C, H, N content within ±0.4% of theoretical values .

Q. How is the compound’s solubility and stability profile determined in biologically relevant media?

  • Methodological Answer : Solubility is tested in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectroscopy (λ_max ~270–300 nm). Stability assays involve incubating the compound at 37°C in PBS or simulated gastric fluid (pH 2.0) for 24–72 hours, followed by HPLC analysis to detect degradation (e.g., hydrolysis of oxadiazole or pyrrole rings). Stability in DMSO stock solutions is monitored over 6 months at –20°C .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of the oxadiazole-pyrrole core?

  • Methodological Answer :

  • Catalyst Screening : Use Pd(OAc)₂/Xantphos for coupling reactions to reduce side products (e.g., dimerization).
  • Solvent Optimization : Polar aprotic solvents (DMF or DMSO) enhance oxadiazole cyclization efficiency.
  • Temperature Control : Microwave-assisted synthesis at 120–150°C reduces reaction time (30 min vs. 12 hours conventional heating).
  • Workup Strategies : Liquid-liquid extraction with ethyl acetate/water removes unreacted pyridine derivatives, improving purity .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across assays)?

  • Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., HEK-293 vs. HeLa) and normalize data to internal controls (e.g., β-actin).
  • Metabolic Stability Testing : Evaluate cytochrome P450-mediated degradation using liver microsomes to explain potency loss.
  • Epimerization Checks : Chiral HPLC confirms no racemization during storage, which could alter target binding.
  • Target Engagement Studies : SPR (Surface Plasmon Resonance) quantifies binding affinity (K_D) to receptors like GABAₐ or serotonin transporters, resolving discrepancies in functional assays .

Q. How can computational modeling predict interactions between the compound and biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., kinase targets). Focus on oxadiazole’s hydrogen bonding with Asp86 and pyridine’s π-π stacking with Phe82.
  • MD Simulations : GROMACS evaluates binding stability over 100 ns, tracking RMSD (<2.0 Å indicates stable complexes).
  • ADMET Prediction : SwissADME estimates blood-brain barrier permeability (logBB >0.3) and CYP inhibition (CYP3A4 risk score) .

Q. What orthogonal assays validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • CRISPR Knockout Models : Delete putative targets (e.g., HDAC6) in cell lines to confirm loss of activity.
  • Thermal Shift Assays : Monitor target protein melting temperature (ΔT_m >2°C indicates binding).
  • Metabolomic Profiling : LC-MS/MS identifies downstream metabolite changes (e.g., altered acetyl-CoA levels in HDAC inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.